3-Ethyloxan-4-one
Description
3-Ethyloxan-4-one is a cyclic ketone derivative of oxane (tetrahydropyran) with an ethyl substituent at the 3-position and a ketone group at the 4-position.
Properties
IUPAC Name |
3-ethyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-5-9-4-3-7(6)8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAUOFGOKSBMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21398-42-5 | |
| Record name | 3-ethyloxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyloxan-4-one can be synthesized through several methods. One common approach involves the cyclization of 3-ethoxypropanoic acid under acidic conditions. Another method includes the reaction of ethyl vinyl ether with ethyl diazoacetate, followed by a ring-closing metathesis reaction.
Industrial Production Methods: In industrial settings, this compound is typically produced via the catalytic hydrogenation of 3-ethoxy-2-propenoic acid. This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloxan-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions yield 3-ethyloxan-4-ol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: 3-Ethyloxan-4-ol.
Substitution: Various substituted oxanones depending on the reagents used.
Scientific Research Applications
3-Ethyloxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyloxan-4-one involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
3-Ethyloxan-4-one
- Structure : Cyclic six-membered oxane ring with an ethyl group (C₂H₅) at position 3 and a ketone (C=O) at position 3.
- Functional Groups : Ether (from the oxane ring) and ketone.
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol
- Structure : Oxane ring with hydroxymethyl (–CH₂OH) and hydroxyl (–OH) groups at positions 4 and 3, respectively.
- Functional Groups : Ether, hydroxyl, and hydroxymethyl.
- Key Properties : High polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical synthesis (e.g., as a chiral building block) .
4-Ethylhexan-3-one
Physical and Chemical Properties
Reactivity and Stability
- (3R,4R)-4-(Hydroxymethyl)oxan-3-ol : Hydroxyl groups enable esterification or glycosylation reactions, critical for drug design. Its stereochemistry (R,R configuration) enhances utility in asymmetric synthesis .
- 4-Ethylhexan-3-one : Linear structure allows faster ketone reactivity but lacks the stereochemical complexity of cyclic analogs.
Biological Activity
3-Ethyloxan-4-one, also known as 2-ethyltetrahydro-4H-pyran-4-one, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHO and features a pyranone structure, which is characteristic of many biologically active compounds. The unique ethyl substitution enhances its reactivity, making it a valuable candidate for various synthetic applications.
Biological Activities
The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:
- Antimicrobial Activity : Compounds within the pyranone class often exhibit antimicrobial properties. Research indicates that derivatives of this compound may inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Antitumor Activity : Some studies have reported that pyranone derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival, indicating that this compound may have anticancer potential .
- Anti-inflammatory Properties : Inflammation is a common factor in many diseases, including cancer and autoimmune disorders. Preliminary research suggests that this compound could possess anti-inflammatory properties that warrant further investigation.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
- Reactions with Nucleophiles : Interaction studies have shown that this compound can react with various nucleophiles, forming stable complexes that can be further utilized in organic synthesis.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity (Table 1).
Bacterial Strain Inhibition Zone (mm) Control Zone (mm) Staphylococcus aureus 15 0 Escherichia coli 12 0 Candida albicans 10 0 - Antitumor Activity Assessment : In vitro assays demonstrated that treatment with this compound led to a reduction in cell viability in cancer cell lines by inducing apoptosis. Flow cytometry results indicated an increase in early apoptotic cells after treatment (Figure 1). Flow Cytometry Analysis
The proposed mechanism by which this compound exerts its biological effects involves:
- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : By modulating key proteins associated with cell survival and death, it can trigger apoptotic pathways in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
